N-(1-adamantyl)furan-2-carboxamide
Overview
Description
N-(1-adamantyl)furan-2-carboxamide is a compound that combines the unique structural features of adamantane and furan Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while furan is a heterocyclic aromatic compound with a five-membered ring containing one oxygen atom
Mechanism of Action
Target of Action
N-(1-adamantyl)furan-2-carboxamide is a complex compound with potential therapeutic applications. MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis and is a target for several classes of compounds, including indole-2-carboxamides .
Mode of Action
For instance, indole-2-carboxamides, when docked into the MmpL3 active site, adopt a binding profile that inhibits the function of MmpL3 .
Biochemical Pathways
Furan derivatives, a class to which this compound belongs, are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in various disease areas, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown potent cytotoxic and antiproliferative activities against certain cell lines . These compounds have also been found to cause significant downregulation in the expression of certain genes, suggesting their involvement in observed antitumor activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, furan carboxamides, a class of compounds to which this compound belongs, are known to undergo photodegradation in sunlit surface waters . This suggests that light exposure could influence the stability and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)furan-2-carboxamide typically involves the reaction of adamantanecarboxylic acid with furan-2-carboxamide. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction is usually carried out under mild conditions, often in the presence of a base like NMM (N-methylmorpholine) to neutralize the by-products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)furan-2-carboxylate: Similar structure but with an ester group instead of an amide.
N-(1-adamantyl)furan-2-sulfonamide: Contains a sulfonamide group, offering different chemical properties and reactivity.
N-(1-adamantyl)furan-2-ylmethylamine: Features an amine group, which can lead to different biological activities.
Uniqueness
N-(1-adamantyl)furan-2-carboxamide is unique due to the combination of the adamantane and furan moieties, which provide a balance of stability, rigidity, and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and materials science .
Properties
IUPAC Name |
N-(1-adamantyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14(13-2-1-3-18-13)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h1-3,10-12H,4-9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKHEECCFSLXIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329635 | |
Record name | N-(1-adamantyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201835 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
97508-83-3 | |
Record name | N-(1-adamantyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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